![molecular formula C24H26N6O2 B2822108 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-44-6](/img/structure/B2822108.png)
3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
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Description
3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antibacterial Properties
Compounds structurally related to 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, such as certain hetero-1,4-naphthoquinones, have demonstrated potent antifungal and antibacterial activities. These compounds have shown better antifungal activity than clinically prevalent antifungal drugs like Fluconazole and Amphotericin-B against specific strains, highlighting their potential as new antifungal agents (Tandon et al., 2010).
Anticancer Activity
Research into hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety, which shares a structural similarity with the queried compound, has revealed promising anticancer activities. These compounds have been tested against selected cancer cell lines, showing significant antiproliferative effects. This suggests their potential as scaffolds for the development of new anticancer agents (Zagórska et al., 2021).
Green Synthesis and Polymer Development
Studies have also explored the green synthesis of compounds with structural similarities, employing environmentally friendly methodologies such as using water as a solvent. These compounds have been used in the development of new polymeric materials, showcasing the versatility and potential application of these compounds in material science (Mallakpour & Rafiee, 2007).
properties
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-3-11-28-12-14-29(15-13-28)23-25-21-20(22(31)26-24(32)27(21)2)30(23)16-18-9-6-8-17-7-4-5-10-19(17)18/h3-10H,1,11-16H2,2H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLDFSMTKAJPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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